molecular formula C10H16O2 B1206533 1-Hydroxymenth-8-en-2-one CAS No. 7086-80-8

1-Hydroxymenth-8-en-2-one

Cat. No. B1206533
CAS RN: 7086-80-8
M. Wt: 168.23 g/mol
InChI Key: JEQLRDRDFLXSHY-UHFFFAOYSA-N
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Description

1-hydroxylimonen-2-one is a limonene monoterpenoid that consists of cyclohexanone bearing hydroxy and methyl substituents at position 2 as well as an isopropenyl substituent at position 5. It is a limonene monoterpenoid and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Oxidative Damage and DNA Repair Mechanisms

Research involving similar compounds, like 8-hydroxyadenosine and 8-hydroxyguanine, has shed light on oxidative damage and DNA repair mechanisms. 8-Hydroxyadenosine, for instance, is an oxidized nucleic acid adduct that provides insights into the structure and behavior of oxidatively damaged nucleic acids. It exists as an 8-keto tautomer and is important for understanding hydrogen bonding alterations in oxidized DNA, which can lead to mutations (Cho & Evans, 1991). Similarly, human MMH (OGG1) type 1a protein, a major enzyme for the repair of 8-hydroxyguanine lesions in human cells, is critical for understanding the repair mechanisms of oxidative DNA damage (Monden et al., 1999).

Antibacterial and Antifungal Properties

Compounds like 8-hydroxyquinolines, which share structural similarities with 1-Hydroxymenth-8-en-2-one, have shown a range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are valuable for developing potent lead compounds with good efficacy and low toxicity, as they have huge therapeutic value (Saadeh, Sweidan, & Mubarak, 2020).

Environmental and Chemical Reactivity

The hydroxyl radical ((•)OH), which is structurally related to hydroxy compounds like 1-Hydroxymenth-8-en-2-one, plays a significant role in the environment and biological systems. It reacts unselectively and instantaneously with surrounding chemicals, including organic pollutants. Understanding the chemistry of hydroxyl radicals is crucial for assessing their impact on natural waters and the atmosphere (Gligorovski et al., 2015).

Structural Chemistry and Spectroscopy

The structure and spectroscopic analysis of similar hydroxy compounds provide insights into their chemical behavior and interactions. For example, studies on compounds like (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one help in understanding molecular geometry, bond lengths, and intramolecular hydrogen bonding, which are critical for determining reactivity and stability of such compounds (Jasinski et al., 2012).

Molecular Docking and Drug Design

Density Functional Theory and Molecular Docking studies, such as those conducted on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, reveal the reactivity of oxygen atoms and π-system in hydroxy compounds. These studies are crucial for understanding the molecule’s chemical behavior and its potential as a drug candidate, particularly in targeting specific proteins or enzymes in bacterial and other cells (Deghady et al., 2021).

properties

IUPAC Name

2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQLRDRDFLXSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(=O)C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294459
Record name 1-Hydroxymenth-8-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxymenth-8-en-2-one

CAS RN

7086-80-8
Record name NSC96747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxymenth-8-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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